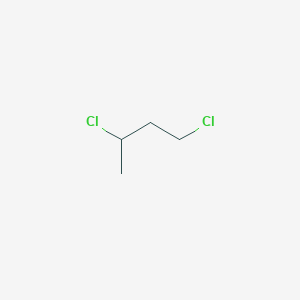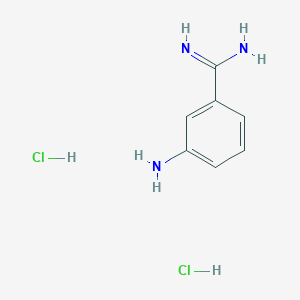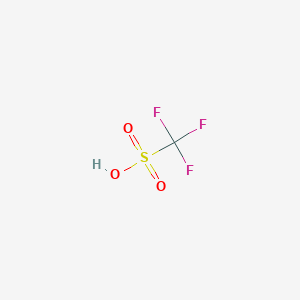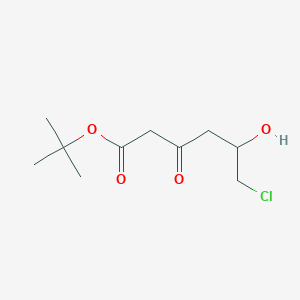
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Übersicht
Beschreibung
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a valuable chiral synthon used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin . This compound is a highly valuable chiral building block due to its ability to be further converted into key intermediates for these medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate typically involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate . This process can be catalyzed by alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase has shown significant improvements in catalytic activity, making the process more efficient . The reaction conditions include maintaining a low substrate concentration, optimizing pH, temperature, NADP+ concentration, and cell loading .
Industrial Production Methods
Industrial production of this compound involves a fed-batch strategy to address issues such as poor aqueous stability of the substrate and partial substrate inhibition . This method ensures a high yield and enantioselectivity, making it a promising alternative for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form chiral intermediates used in drug synthesis.
Substitution: The chloro group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alcohol dehydrogenases, NADP+, and various solvents to maintain the stability of the substrate . The reactions are typically carried out under controlled pH and temperature conditions to ensure high yield and enantioselectivity .
Major Products
The major products formed from these reactions are chiral intermediates used in the synthesis of atorvastatin and rosuvastatin .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate involves its role as a chiral synthon in enzymatic reactions. The compound is reduced by alcohol dehydrogenases to form chiral intermediates, which are then used in the synthesis of cholesterol-lowering drugs . The molecular targets and pathways involved include the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-chloro-3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.
Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: Another chiral intermediate used in drug synthesis.
Uniqueness
This compound is unique due to its high enantioselectivity and efficiency in the synthesis of cholesterol-lowering drugs . Its ability to be efficiently synthesized using biocatalysts makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





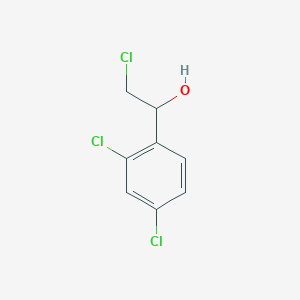
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
